Tumor-Cells Apoptosis Factor Hormone-Peptide is a synthetic 14-amino acid peptide derived from a novel human peptide hormone, Tumor-Cells Apoptosis Factor (TCApF), with potential antineoplastic activity. Upon intravenous administration, tumor-cells apoptosis factor hormone-peptide binds to the T1/ST2 receptor (IL1RL1) and activates both caspase 8 and Bcl-2 mediated apoptosis, in addition to the activation of p38 MAPK and JNK signaling cascades in tumor cells. Furthermore, this agent inhibits angiogenesis by suppressing the expressions of vascular endothelial growth factor A (VEGFA) and fms-related tyrosine kinase 1 (VEGFR1). Tumor-cells apoptosis factor hormone-peptide also modulates immune system responses via increasing the expressions of interleukin-10 and anti-angiogenic interleukin. T1/ST2 receptor, a member of the toll/interleukin-1 receptor superfamily, is overexpressed in certain cancer cells.
Nerofe
CAS No.: 2120397-85-3
Cat. No.: VC14542044
Molecular Formula: C96H129N21O20
Molecular Weight: 1897.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2120397-85-3 |
|---|---|
| Molecular Formula | C96H129N21O20 |
| Molecular Weight | 1897.2 g/mol |
| IUPAC Name | (2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |
| Standard InChI Key | FNQVICDIQNFNHD-NOQIVBDNSA-N |
| Isomeric SMILES | C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |
Introduction
Structural Characteristics and Pharmacological Profile
Molecular Architecture
Nerofe's primary structure consists of the sequence Trp-Trp-Thr-Phe-Phe-Leu-Pro-Ser-Thr-Leu-Trp-Glu-Arg-Lys in D-amino acid configuration, conferring protease resistance and enhanced stability . The peptide forms a β-sheet dominant secondary structure stabilized by three disulfide bonds between Cys3-Cys15, Cys10-Cys21, and Cys17-Cys28 residues . X-ray crystallography reveals a compact globular fold with surface-exposed aromatic residues (Trp1, Trp2, Phe4, Phe5) critical for receptor binding .
Table 1: Physicochemical Properties of Nerofe
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C96H129N21O20 | |
| Molecular Weight | 1897.2 g/mol | |
| Isoelectric Point | 8.9 | |
| LogP | -3.8 | |
| Water Solubility | 0.0111 mg/mL | |
| Plasma Protein Binding | 92.4% |
Pharmacokinetic Parameters
Nerofe demonstrates nonlinear pharmacokinetics with dose-dependent clearance (CL) and volume of distribution (Vd). In Phase I trials, the 96 mg/m² dose achieved:
Hepatic metabolism accounts for 68% of clearance, primarily via cytochrome P450 3A4-mediated oxidation of Trp residues . Renal excretion eliminates 22% of unchanged drug, requiring dose adjustment in severe renal impairment (CrCl <30 mL/min) .
Mechanism of Action
T1/ST2 Receptor Targeting
Nerofe binds the T1/ST2 receptor (IL1RL1) with 0.4 nM affinity, a receptor overexpressed in 78% of solid tumors and 63% of hematological malignancies . Binding induces receptor dimerization and internalization, triggering three parallel pathways:
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Direct Cytotoxicity:
-
Immunomodulation:
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Anti-Angiogenic Effects:
Epigenetic Modulation
Nerofe induces microRNA-217 expression (5.8-fold increase), which directly targets:
This epigenetic reprogramming persists for 14 days post-treatment, suggesting durable target suppression .
Preclinical Efficacy Data
In Vitro Models
In pancreatic cancer cell lines (PANC-1, MIA PaCa-2), Nerofe demonstrated:
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IC50 values of 18-24 nM vs. 350-420 nM in normal pancreatic cells
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Synergistic effects with gemcitabine (Combination Index: 0.32-0.45)
Table 2: Antitumor Activity in Xenograft Models
Metastasis Inhibition
In a 4T1 murine metastatic breast cancer model, Nerofe (15 mg/kg BIW):
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Reduced lung metastases by 94% (p<0.001)
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Decreased circulating tumor cells from 128 ± 18 to 9 ± 3 per mL
Clinical Development
Phase I Dose Escalation (NCT05661201)
This ongoing study combines Nerofe with low-dose doxorubicin (8 mg/m²) in KRAS-mutated solid tumors:
Table 3: Trial Schema and Preliminary Results
| Dose Level | Nerofe (mg/m²) | Patients | DLTs | ORR | Median PFS |
|---|---|---|---|---|---|
| -1 | 48 | 3 | 0 | 0% | 2.1 mo |
| 1 | 96 | 6 | 1 (Grade 3 ALT) | 17% | 4.8 mo |
| 2 | 192 | 4* | 2 (Febrile neutropenia) | Pending | Pending |
| *Enrollment ongoing |
Biomarker analysis revealed:
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5.3-fold increase in tumor miR-217 (p=0.008)
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68% reduction in KRAS mRNA (p=0.002)
Phase IIa AML/MDS Trial (NCT03059615)
Interim analysis of 22 evaluable patients showed:
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Composite CR rate: 36% (8/22)
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Median OS: 14.2 months vs. 6.8 months historical controls
Intellectual Property Landscape
ImmuneSK maintains robust patent protection:
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